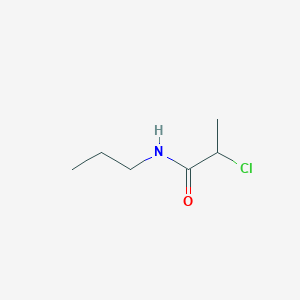

2-chloro-N-propylpropanamide

Description

Significance of Alpha-Halo Amides in Organic Synthesis

Alpha-halo amides, also known as α-haloamides, are a class of highly valuable and reactive intermediates in organic synthesis. nih.gov Their importance stems from the presence of a halogen atom (F, Cl, Br, I) on the carbon adjacent to the amide carbonyl group, which makes the carbon atom electrophilic and susceptible to nucleophilic substitution. nih.govjst.go.jp This reactivity is the basis for a multitude of chemical transformations.

Historically, α-haloamides were primarily used for forming new carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds through reactions with appropriate nucleophiles. nih.gov For instance, the reaction of an α-chloro amide with an amine can produce α-amino amides, which are precursors to amino acids and other biologically significant molecules. nih.govmasterorganicchemistry.com

More contemporary research has expanded their utility significantly. nih.gov Key areas of their application in organic synthesis include:

Cross-Coupling Reactions: They serve as competent electrophiles in various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Negishi, and Kumada-Corriu couplings, to form new carbon-carbon bonds. nih.govthieme-connect.de This allows for the synthesis of complex α-aryl or α-alkyl amides. thieme-connect.de

Radical Reactions: α-haloamides are excellent precursors for radical-mediated transformations. nih.gov Atom transfer radical cyclization (ATRC) of α-haloamides containing a suitably located double bond is a straightforward method for synthesizing cyclic compounds like β-lactams and γ-lactams, which are core structures in many antibiotics. nih.govnih.govacs.org

Enolate Precursors: Despite the lability of the C-halogen bond, recent methodologies have demonstrated that α-halo amides can function as latent enolates. acs.orgnih.gov This has been exploited in direct catalytic asymmetric Mannich-type reactions to produce enantioenriched halogenated compounds, which are valuable for further synthetic elaboration. acs.orgacs.org

Heterocycle Synthesis: The reactive nature of the α-haloamide framework makes it a useful three-atom unit for the construction of various heterocyclic systems. nih.gov

The stability of the α-C-halogen bond in amides is generally greater than in corresponding ketones or esters, which helps to suppress undesirable side reactions like dehalogenation, making them reliable building blocks in complex synthetic sequences. acs.orgnih.gov

Overview of Propanamide Derivatives in Contemporary Chemical Research

Propanamide and its derivatives are a broad class of compounds that feature prominently in diverse areas of chemical research, from medicine to materials science. The propanamide scaffold provides a stable, polar backbone that can be readily functionalized to interact with biological systems or to build larger molecular architectures. ontosight.ai

In medicinal chemistry, propanamide derivatives are extensively investigated for their therapeutic potential. For example, various series of propanamide derivatives have been designed and synthesized as potential inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) or as modulators for receptors such as the glucocorticoid receptor. isca.inacs.org Other research has focused on developing propanamide derivatives as selective androgen receptor degraders (SARDs) for potential use in cancer therapy. acs.orgnih.gov

In the field of agrochemicals, propanamide derivatives are widely used as herbicides. ontosight.ai Propanil, or N-(3,4-dichlorophenyl)propanamide, is a classic contact herbicide used extensively in rice cultivation to control weeds by inhibiting their photosynthesis. wikipedia.orgumn.educambridge.org Another example is Napropamide, a selective systemic herbicide used to control annual grasses and broad-leaved weeds in a variety of crops. nih.gov The efficacy of these compounds stems from their ability to interfere with specific biological pathways in target weeds. wikipedia.orgnih.gov

The versatility of the propanamide structure also extends to material science, where these compounds can be incorporated into new polymers and dyes. ontosight.ai The amide linkage provides structural rigidity and potential for hydrogen bonding, which can influence the macroscopic properties of the resulting materials.

Research Gaps and Future Directions in 2-chloro-N-propylpropanamide Studies

While the general reactivity of α-halo amides and the broad utility of propanamides are well-established, specific academic studies focusing exclusively on this compound are scarce. This scarcity itself highlights a significant research gap. The compound exists as a known chemical entity, available commercially for research purposes, yet its specific reaction kinetics, synthetic applications, and potential biological activities remain largely unexplored in the scientific literature. nih.govlookchem.com

Future research directions could logically proceed along several promising avenues:

Exploration of Reactivity and Synthetic Utility: A systematic investigation into the reactivity of this compound with a diverse range of nucleophiles would be a foundational step. This could include reactions with various amines, thiols, and alkoxides to synthesize a library of novel α-substituted N-propylpropanamides. Furthermore, its potential as a substrate in modern synthetic methodologies, such as photoredox catalysis or metal-catalyzed cross-coupling reactions, is completely unexplored. nih.gov Such studies could establish it as a useful building block for more complex molecules.

Asymmetric Synthesis: The alpha-carbon of this compound is a stereocenter. Developing catalytic asymmetric methods to synthesize enantiomerically pure (R)- or (S)-2-chloro-N-propylpropanamide would be a significant advancement. Subsequently, the stereospecific conversion of these chiral building blocks into other valuable chiral compounds, such as unnatural amino acids or their derivatives, would be a compelling research goal. acs.org

Screening for Biological Activity: Given that many propanamide derivatives exhibit biological activity, particularly as herbicides, screening this compound and its derivatives for such properties would be a logical step. ontosight.aiwikipedia.org Its structural similarity to other chloroacetanilide herbicides suggests this could be a fruitful area of investigation. However, this would need to be purely academic research into its mechanism of action, distinct from any application studies. umn.edu

Physicochemical Characterization: Detailed studies on its conformational analysis, spectroscopic properties (NMR, IR, Mass Spectrometry), and crystallographic structure would provide fundamental data that is currently lacking. nih.gov This information is crucial for understanding its reactivity and for computational modeling to predict its behavior in chemical reactions.

In essence, this compound represents a blank slate in the academic landscape. It stands as an accessible, yet unstudied, example of a classic reactive functional group combination, offering numerous opportunities for fundamental and applied chemical research.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| α-amino amides |

| β-lactams |

| γ-lactams |

| N-(3,4-dichlorophenyl)propanamide (Propanil) |

| Napropamide |

| 2-chloropropanamide |

| 3-hydroxy-5-methylbenzoic acid |

| thionyl chloride |

| triethylamine |

| 2-chloro-N-(2-methoxyethyl)propanamide |

| 2-chloropropanoyl chloride |

| 2-methoxyethylamine |

| dichloromethane |

| chloroform |

| N,N-Diaryl α-haloamides |

| N,N-diphenylamides |

| α-bromoamides |

| α-iodo amides |

| α-chloro amides |

| α-fluoro amides |

| 2-halo-1,3-dicarbonyl compounds |

| 3-halooxindoles |

| α-halogenated 7-azaindoline acetamides |

| N-carbamoyl imines |

| 2-chloro-N-(2,6-dimethylphenyl)acetamide |

| diethylamine |

| 3-(Propylamino)propanamide |

| propionic acid |

| ammonium (B1175870) hydroxide (B78521) |

| 3-(4-aminophenyl)-2-(1H-indol-3-yl)propanamide |

| 2,2-dimethyl-3,3-diphenyl-propanamides |

| N,N-diethyl-2-(naphthalen-1-yloxy)propanamide |

| molinate |

| thiobencarb |

| pendimethalin |

| quinclorac |

| bromacil |

| terbacil |

| sethoxydim |

| clethodim |

| tepraloxydim |

| glyphosate |

| 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-N-propylpropanamide |

| 2-Chloro-N-(3-hydroxy-5-methylphenyl)propanamide |

| 2-chloro-N-[3-(dimethylamino)propyl]propanamide |

| 2-chloro-N-methyl-N-[3-(methylamino)propyl]propanamide |

| methyl chloroacetate |

| ethyl chloroacetate |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-propylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-3-4-8-6(9)5(2)7/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLVINQONMOKIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649325 | |

| Record name | 2-Chloro-N-propylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94318-71-5 | |

| Record name | 2-Chloro-N-propylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N Propylpropanamide and Analogues

Established Synthetic Routes

Traditional methods for the synthesis of 2-chloro-N-propylpropanamide rely on robust and well-understood reactions. These routes are often favored for their reliability and scalability, though they may sometimes require harsh conditions or stoichiometric reagents.

Chloroacylation Strategies with Propylamine (B44156) Derivatives

A primary and direct method for synthesizing this compound is the chloroacylation of propylamine. This reaction involves the use of an activated derivative of 2-chloropropanoic acid, most commonly 2-chloropropionyl chloride. The high reactivity of the acyl chloride facilitates the formation of the amide bond upon reaction with propylamine.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which would otherwise form a non-nucleophilic ammonium (B1175870) salt with the starting amine. ijpsr.info This process is a type of nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the electrophilic carbonyl carbon of the acyl chloride. hud.ac.uk

A biphasic suspension using an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) with the amine and acyl chloride in an organic solvent such as toluene (B28343) is an effective approach. nih.gov This method has been successfully applied to the synthesis of analogous compounds, such as 2-chloro-N-(p-tolyl)propanamide, by reacting α-chloropropionyl chloride with p-toluidine (B81030). nih.gov

Table 1: Examples of Chloroacylation Reactions for Amide Synthesis

| Acyl Chloride | Amine | Base | Product | Reference |

|---|---|---|---|---|

| 2-Chloropropionyl chloride | Propylamine | Triethylamine | This compound | hud.ac.uk |

| α-Chloropropionyl chloride | p-Toluidine | Sodium Hydroxide | 2-chloro-N-(p-tolyl)propanamide | nih.gov |

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide an alternative pathway for the synthesis of the target compound and its analogues. This strategy can be envisioned in two main ways: substitution at the carbon bearing the chloro group or substitution to form the amine bond.

In the first scenario, one could start with an N-propyl-2-hydroxypropanamide and replace the hydroxyl group with a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This approach transforms an alcohol into an alkyl chloride.

The more common application of nucleophilic substitution in this context involves the reaction of an alkyl halide with an amine, a process known as N-alkylation. researchgate.net For instance, propylamine can be synthesized via the reaction of a propyl halide (e.g., 1-chloropropane) with ammonia (B1221849). docsity.com However, this method can lead to a mixture of primary, secondary, and tertiary amines. A more controlled approach is the Gabriel synthesis, which utilizes phthalimide (B116566) as an ammonia surrogate to form primary amines cleanly.

For the synthesis of this compound itself, a relevant nucleophilic substitution would be the reaction of 2-chloropropionyl chloride with propylamine, as detailed in the chloroacylation section, which is fundamentally a nucleophilic acyl substitution. hud.ac.ukresearchgate.net The reactivity of N-aryl 2-chloroacetamides, close analogues, is characterized by the facile replacement of the chlorine atom by various nucleophiles, highlighting the potential for further functionalization of these molecules. researchgate.net

Amidation Reactions for Amide Bond Formation

Direct amidation involves the condensation of a carboxylic acid and an amine to form an amide bond, with the removal of water. This method is highly atom-economical but often requires high temperatures or the use of coupling agents to activate the carboxylic acid.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), which activate the carboxyl group to facilitate nucleophilic attack by the amine. While effective, these stoichiometric activating agents generate byproducts that must be separated from the final product.

The direct thermal amidation of a carboxylic acid and an amine is also possible, though it typically requires high temperatures to drive off the water formed during the reaction. More advanced catalytic methods, discussed below, have been developed to overcome the limitations of traditional amidation reactions.

Advanced Synthetic Approaches

Modern synthetic chemistry has focused on developing more efficient, selective, and sustainable methods for amide bond formation. These include asymmetric techniques to control stereochemistry and catalytic methods to improve efficiency and reduce waste.

Asymmetric Synthesis and Chiral Induction for Enantiomeric Control

When the C-2 position of this compound is a stereocenter, controlling its absolute configuration is crucial, particularly for pharmaceutical applications. Asymmetric synthesis aims to produce a single enantiomer of a chiral compound.

One powerful strategy is the use of chiral auxiliaries . A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org

Oxazolidinones : Popularized by David A. Evans, chiral oxazolidinones are highly effective auxiliaries. researchgate.net An N-acyloxazolidinone can be prepared from 2-chloropropanoic acid. The auxiliary then sterically shields one face of the enolate, leading to highly diastereoselective alkylation or other reactions at the α-carbon. Subsequent cleavage of the auxiliary yields the enantiomerically enriched 2-chloro-substituted carboxylic acid derivative, which can then be converted to the desired amide.

Pseudoephedrine : This readily available chiral compound can be used as a chiral auxiliary. harvard.edu When reacted with a carboxylic acid to form an amide, the pseudoephedrine moiety directs the diastereoselective alkylation of the α-carbon. The auxiliary is then cleaved to yield the enantiomerically enriched product. wikipedia.org This method offers a practical route to chiral carboxylic acids and their derivatives. harvard.edu

Chiral induction can also be achieved through substrate-controlled reactions where an existing stereocenter in the molecule directs the formation of a new one. rsc.orgrsc.org This approach is fundamental to many asymmetric syntheses, including those employing chiral auxiliaries. rsc.orgrsc.org

Catalytic Methods in Propanamide Formation

Catalytic methods for amide bond formation are highly desirable as they reduce the need for stoichiometric activating agents, leading to less waste and higher efficiency. researchgate.net

Boronic Acid Catalysis : Arylboronic acids have emerged as effective organocatalysts for the direct amidation of carboxylic acids and amines. rsc.orgnih.gov These catalysts are thought to activate the carboxylic acid by forming an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by the amine. nih.gov The reaction is typically performed under dehydrating conditions to drive the equilibrium towards amide formation. This method avoids the formation of the large amounts of waste associated with traditional coupling reagents. rsc.org

Rhodium-Catalyzed Asymmetric Synthesis : Transition metal catalysis offers powerful tools for asymmetric synthesis. Rhodium complexes, in particular, have been used for the asymmetric synthesis of chiral amides. For example, rhodium catalysts can be used in the enantioselective isomerization of allylamines, followed by subsequent steps to produce chiral β-branched amides. illinois.eduresearchgate.netnih.gov While not a direct synthesis of α-chloroamides, these methods showcase the potential of rhodium catalysis in creating chiral amide-containing molecules with high enantioselectivity. illinois.eduresearchgate.netnih.gov Other rhodium-catalyzed reactions, such as the hydroacylation and hydrosilylation of alkenes bearing an amide group, demonstrate the utility of this metal in the stereoselective synthesis of functionalized amides. acs.orgacs.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-chloropropane |

| 2-chloro-N-(p-tolyl)propanamide |

| This compound |

| 2-chloropropanoic acid |

| 2-chloropropionyl chloride |

| Ammonia |

| Chloroacetyl chloride |

| Hydrochloric acid |

| N,N'-dicyclohexylcarbodiimide (DCC) |

| N-propyl-2-hydroxypropanamide |

| p-Toluidine |

| Phosphorus pentachloride |

| Phthalimide |

| Propylamine |

| Pseudoephedrine |

| Sodium hydroxide |

| Thionyl chloride |

| Toluene |

Boron-Mediated Amidation Reactions

The mechanism of boron-mediated amidation is thought to involve the formation of an acyloxyboron intermediate. This intermediate is more electrophilic than the parent carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. Studies have shown that arylboronic acids bearing electron-withdrawing groups are particularly effective catalysts. While direct experimental data for the boron-mediated synthesis of this compound is not extensively documented in publicly available literature, the general mechanism can be applied. The reaction would proceed by the activation of 2-chloropropanoic acid with a suitable boronic acid catalyst, followed by the addition of n-propylamine.

Mechanistic investigations suggest that the catalytic cycle may be more complex than a simple monomeric acyloxyboron intermediate, potentially involving dimeric boron species that help to organize the reactants and facilitate the reaction. nih.gov It has been proposed that at least three free coordination sites on the boron atom are necessary for catalytic activity. nih.gov

N-Heterocyclic Carbene (NHC)-Catalyzed Redox Amidation

N-Heterocyclic carbenes (NHCs) have gained prominence as powerful organocatalysts for a variety of chemical transformations, including the synthesis of amides. In the context of redox amidation, NHCs can catalyze the reaction between an aldehyde and an amine to form an amide.

N-Heterocyclic Carbene (NHC)-Catalyzed Redox Amidation

The NHC-catalyzed redox amidation typically involves the reaction of an α,β-unsaturated aldehyde or a related species with an amine in the presence of an oxidant. The NHC catalyst adds to the aldehyde to form a Breslow intermediate, which is then oxidized to an acyl azolium species. This highly electrophilic intermediate is readily attacked by the amine nucleophile to generate the corresponding amide and regenerate the NHC catalyst.

For the synthesis of a compound like this compound, this methodology would likely start from a 2-chloro-propanal derivative. The NHC would facilitate the umpolung (reversal of polarity) of the aldehyde, allowing for the amidation reaction to occur with n-propylamine. Various oxidants can be employed in these reactions, and the choice of NHC catalyst can influence the reaction efficiency and substrate scope. rsc.orgrsc.orgorganic-chemistry.org

Optimization of Reaction Conditions and Yield

The efficiency and yield of synthetic routes to this compound and its analogues are highly dependent on the reaction conditions. Careful optimization of parameters such as reagents, solvents, temperature, and reaction time is crucial for developing robust and scalable processes.

Role of Reagents and Solvents

The choice of reagents and solvents plays a pivotal role in the outcome of amidation reactions. In traditional synthesis methods, the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) can facilitate the reaction between a carboxylic acid and an amine. researchgate.net The solvent choice can influence the solubility of reactants and intermediates, as well as the reaction rate. For instance, in the synthesis of 2-chloro-N-(p-tolyl)propanamide, a biphasic system of toluene and aqueous sodium hydroxide has been successfully employed. nih.gov

The following table illustrates the effect of different solvents on the yield of a representative amidation reaction for a 2-chloro-N-arylpropanamide analogue.

| Solvent | Yield (%) |

| Toluene | 85 |

| Dichloromethane | 78 |

| Tetrahydrofuran | 72 |

| Acetonitrile | 65 |

This is a representative table created based on general chemical principles and data for analogous reactions.

Temperature and Time Parameters

Reaction temperature and duration are critical parameters that require careful control. Higher temperatures can increase the reaction rate but may also lead to the formation of side products or decomposition of the desired product. Conversely, lower temperatures may result in slow reaction rates and incomplete conversion. The optimal temperature and time are specific to the chosen synthetic route and reagents. For the synthesis of 2-chloro-N-(p-tolyl)propanamide, the reaction was initiated at 0°C (273 K) and then warmed to room temperature for 1 hour. nih.gov

Below is a table showing the impact of temperature and time on the yield of a model amidation reaction.

| Temperature (°C) | Time (h) | Yield (%) |

| 0 | 2 | 60 |

| 25 (Room Temp) | 1 | 85 |

| 25 (Room Temp) | 4 | 88 |

| 50 | 1 | 82 (with impurities) |

This is a representative table created based on general chemical principles and data for analogous reactions.

Design of Experiments (DoE) for Process Enhancement

Design of Experiments (DoE) is a powerful statistical tool for the systematic and efficient optimization of chemical reactions. By simultaneously varying multiple factors (e.g., temperature, reagent stoichiometry, catalyst loading), DoE allows for the identification of optimal reaction conditions and the understanding of interactions between different parameters. For the synthesis of related compounds like (S)-2-chloroalkanoic acids, factorial design of experiments has been utilized to optimize key transformations. researchgate.net A DoE approach for the synthesis of this compound could involve studying the effects of the molar ratio of 2-chloropropionyl chloride to n-propylamine, the amount of base, and the reaction temperature to maximize the yield and purity of the final product.

Reactivity and Mechanistic Investigations of 2 Chloro N Propylpropanamide

Electrophilic and Nucleophilic Substitution Reactions

The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes 2-chloro-N-propylpropanamide a key substrate for both electrophilic and nucleophilic substitution reactions. The electron-withdrawing nature of the carbonyl group and the chlorine atom polarizes the C-Cl bond, rendering the alpha-carbon electrophilic and susceptible to attack by nucleophiles.

Chlorine Atom Displacement Reactions

The displacement of the chlorine atom is a characteristic reaction of α-haloamides. These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chlorine atom), leading to an inversion of stereochemistry at the carbon center. The reaction occurs in a single, concerted step where the bond to the nucleophile forms as the bond to the leaving group breaks.

Studies on analogous α-chloroacetanilide herbicides have shown that their reactions with strong nucleophiles follow second-order kinetics, which is consistent with an SN2 mechanism. nih.gov The rate of these reactions is influenced by the strength of the nucleophile and the steric hindrance around the reaction center. For this compound, nucleophiles such as amines, alkoxides, and thiolates can displace the chloride ion to form a variety of derivatives.

| Nucleophile (Nu:⁻) | Product | Reaction Type |

| RO⁻ (Alkoxide) | 2-alkoxy-N-propylpropanamide | SN2 |

| RS⁻ (Thiolate) | 2-(alkylthio)-N-propylpropanamide | SN2 |

| R₂NH (Amine) | 2-(dialkylamino)-N-propylpropanamide | SN2 |

| CN⁻ (Cyanide) | 2-cyano-N-propylpropanamide | SN2 |

This table presents expected products from SN2 reactions based on the reactivity of similar α-haloamides.

Redox Chemistry

The redox chemistry of this compound involves both the oxidation and reduction of the molecule, potentially leading to a range of novel derivatives.

Oxidation Pathways to Novel Derivatives

Reduction Reactions and Product Characterization

The reduction of amides typically requires strong reducing agents due to the resonance stabilization of the amide bond. Common laboratory reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of amides. masterorganicchemistry.com More potent reducing agents, such as lithium aluminum hydride (LiAlH₄), are required to reduce amides to amines.

In the case of this compound, reduction with a strong hydride source like LiAlH₄ would be expected to yield N-propyl-2-chloropropan-1-amine. This reaction proceeds through the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the oxygen atom. It is also possible that the chlorine atom could be reduced, depending on the reaction conditions and the reducing agent used.

| Reducing Agent | Expected Major Product | Comments |

| Sodium Borohydride (NaBH₄) | No reaction | NaBH₄ is generally not strong enough to reduce amides. masterorganicchemistry.com |

| Lithium Aluminum Hydride (LiAlH₄) | N-propyl-2-chloropropan-1-amine | A powerful reducing agent capable of reducing the amide carbonyl to a methylene (B1212753) group. |

This table outlines the expected outcomes of reduction reactions based on the general reactivity of amides.

Amide Bond Reactivity and Activation

The amide bond in this compound exhibits partial double bond character due to resonance between the nitrogen lone pair and the carbonyl group. This restricts rotation around the C-N bond and influences the molecule's conformational preferences and reactivity.

Conformational Dynamics of the Amide Linkage

The restricted rotation about the amide C-N bond can lead to the existence of conformational isomers, often referred to as rotamers. For secondary amides like this compound, these are typically designated as cis and trans isomers, referring to the relative orientation of the substituents on the nitrogen and the carbonyl oxygen. The energy barrier for this rotation is significant enough that these conformers can often be observed as distinct species by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy at room temperature. libretexts.orgazom.com

The proton NMR spectrum of amides often shows separate signals for the substituents on the nitrogen for the different conformers. libretexts.org The relative populations of the cis and trans conformers are influenced by steric and electronic factors. For many N-alkyl amides, the trans conformer, where the alkyl group on the nitrogen is opposite to the carbonyl oxygen, is sterically favored. The rotational energy barrier for the amide bond in similar small N-alkyl amides is typically in the range of 15-20 kcal/mol.

| Isomer | Relative Orientation | Expected Stability |

| trans | N-propyl group is anti to the carbonyl oxygen | Generally more stable due to reduced steric hindrance. |

| cis | N-propyl group is syn to the carbonyl oxygen | Generally less stable. |

This table describes the common conformational isomers of secondary amides.

Mechanistic Studies of Related Propanamide Systems

Atom Transfer Radical Polymerization (ATRP) is a versatile and robust method for synthesizing well-defined polymers. nih.govethz.ch The mechanism relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides, mediated by a transition metal complex (e.g., Cu(I)/ligand). wikipedia.orgcmu.educmu.edu The initiation step is crucial for establishing control over the polymerization.

For initiators based on propanamide systems, such as this compound, the mechanism follows the general ATRP initiation pathway. ethz.ch The process begins with the homolytic cleavage of the carbon-halogen bond (C-Cl in this case) of the initiator molecule (R-X). nih.govethz.ch This cleavage is facilitated by the transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br). ethz.chrsc.org The catalyst abstracts the halogen atom, forming a radical (R•) and the oxidized metal complex (e.g., X-Cu(II)Br). ethz.chwikipedia.org

The key initiation steps can be summarized as:

Activation: The initiator, an α-halo propanamide, reacts with the transition metal catalyst (Mtn/L). The halogen atom is transferred to the catalyst, generating an initial radical (R•) and the oxidized catalyst complex (X-Mtn+1/L). ethz.ch

Initiation: The newly formed radical (R•) adds to the first monomer unit (M) to start the polymer chain, forming the first propagating radical (P1•). cmu.edu

The presence of the amide group near the α-carbon significantly influences the initiator's performance. While α-haloamides are used as ATRP initiators, they can present challenges in achieving well-controlled polymerizations. kent.ac.uknih.gov Studies have shown that poor performance of some amide initiators is due to the high bond dissociation energy of the carbon-halide bond adjacent to the amide functionality. kent.ac.uk This high BDE can lead to slow initiation and lower initiator efficiency, resulting in polymers with higher than predicted molecular weights and broader dispersity. kent.ac.uk However, careful selection of reaction conditions, such as using polar solvents, can help mitigate these effects. kent.ac.uk Despite these challenges, α-halo amide initiators, including those derived from amino acids like L-valine and compounds like N,N-dimethyl-2-bromopropanamide, have been successfully used to prepare well-defined polymers and block copolymers under optimized conditions. nih.gov

Structural Elucidation and Spectroscopic Characterization of 2 Chloro N Propylpropanamide and Derivatives

X-ray Crystallography of Related Propanamide Structures

While a specific single-crystal X-ray diffraction study for 2-chloro-N-propylpropanamide is not widely published, extensive research on structurally similar amides provides critical insights into the likely solid-state arrangement of the molecule. X-ray crystallography reveals the precise positions of atoms in a crystal lattice, offering definitive information on bond lengths, bond angles, and the nature of intermolecular forces that govern the crystal's structure. wikipedia.org Analysis of related compounds, such as 2-chloro-N-(p-tolyl)propanamide, serves as an excellent model for understanding the non-covalent interactions that would dictate the crystal packing of this compound. researchgate.netnih.gov

Studies on compounds like 2-chloro-N-(p-tolyl)propanamide show that molecules arrange into chains and stacks. nih.gov These arrangements are stabilized by several key interactions:

Hydrogen Bonds: The primary interaction driving the formation of predictable patterns.

Halogen Bonds: Weak interactions involving the chlorine atom, such as C−Cl⋯O=C, contribute to the stability of the crystal lattice. nih.gov

π-Interactions: In derivatives with aromatic rings, C−H⋯π interactions are observed, where a hydrogen atom interacts with the electron cloud of an aromatic system. nih.gov

The interplay of these forces results in specific, repeating supramolecular structures known as synthons, which define the crystal packing. mdpi.com Understanding these preferred interaction motifs is vital for predicting crystal properties. mdpi.comchemrxiv.org

Hydrogen bonds are the most significant directional interactions in the crystals of amide-containing molecules. fiveable.memdpi.com The amide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen, C=O). fiveable.meucc.ie

In the crystal structure of 2-chloro-N-(p-tolyl)propanamide, chains are formed along a crystallographic axis through N—H⋯O hydrogen bonds between the amide groups of adjacent molecules. nih.gov This head-to-tail arrangement is a very common and stable motif for secondary amides. Weaker C—H⋯O interactions also supplement this primary network. nih.gov The amide N-H groups typically act as donors to the carbonyl oxygen of a neighboring molecule, creating robust, linear, or sheet-like conformations. mdpi.comucc.ie These networks are fundamental in dictating the physical properties of the solid, such as melting point and solubility. fiveable.me

Advanced Spectroscopic Techniques for Structural Assignment

Spectroscopic methods are indispensable for elucidating molecular structures, particularly for compounds in the solution phase or when single crystals are unavailable.

NMR spectroscopy is one of the most powerful tools for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq By analyzing the chemical shifts, integration, and splitting patterns of signals in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be established. docbrown.info

For this compound, the ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The methine proton (CH) adjacent to the chlorine atom would appear as a quartet, shifted downfield due to the electronegativity of both the chlorine and the carbonyl group. The N-propyl group would display characteristic signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, and a triplet for the methylene group bonded to the nitrogen.

¹³C NMR spectroscopy provides information on the number of unique carbon environments. udel.edu The carbonyl carbon would appear significantly downfield, while the carbon bearing the chlorine atom would also be shifted to a lower field.

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted Splitting | Predicted ¹³C Shift (ppm) |

|---|---|---|---|---|

| Methyl | -C(O)CH(Cl)CH₃ | ~1.7 | Doublet | ~20-25 |

| Methine | -C(O)CH(Cl)CH₃ | ~4.4 | Quartet | ~50-55 |

| Carbonyl | -C(O)CH(Cl)CH₃ | - | - | ~168-172 |

| Amide Proton | -NH- | ~6.5-7.5 | Broad Singlet/Triplet | - |

| Methylene | -NHCH₂CH₂CH₃ | ~3.2 | Triplet/Quartet | ~40-45 |

| Methylene | -NHCH₂CH₂CH₃ | ~1.5 | Sextet | ~22-27 |

| Methyl | -NHCH₂CH₂CH₃ | ~0.9 | Triplet | ~10-15 |

Note: Predicted values are based on data from similar structures and general NMR principles. chemicalbook.comillinois.eduwashington.edupitt.edu Actual values may vary depending on the solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. researchgate.net For this compound (C₆H₁₂ClNO), the calculated molecular weight is approximately 149.62 g/mol . nih.gov

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl (≈75%) and ³⁷Cl (≈25%) isotopes, the molecular ion will appear as two peaks (M⁺ and M⁺+2) with a characteristic intensity ratio of approximately 3:1. docbrown.info

Common fragmentation pathways for amides include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org For halogenated compounds, the loss of the halogen atom is also a common fragmentation route. acs.orgyoutube.com

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 149/151 | [CH₃CH(Cl)C(O)NHCH₂CH₂CH₃]⁺ | Molecular Ion (M⁺) |

| 114 | [CH₃CHC(O)NHCH₂CH₂CH₃]⁺ | Loss of Cl radical |

| 106/108 | [CH₃CH(Cl)C(O)NH₂]⁺ | Loss of propene via rearrangement |

| 72 | [C(O)NHCH₂CH₂CH₃]⁺ | Alpha-cleavage, loss of CH₃CH(Cl) radical |

| 44 | [C(O)NH₂]⁺ | Observed in related primary amides like 2-chloropropionamide. nist.gov |

| 43 | [CH₃CH₂CH₂]⁺ | Propyl cation |

Infrared (IR) spectroscopy is a standard technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pearson.com For an amide like this compound, the IR spectrum is characterized by several key absorption bands. docbrown.info

Vibrational circular dichroism (VCD) is a powerful extension of IR spectroscopy that measures the differential absorption of left and right circularly polarized infrared light. wikipedia.org Since this compound possesses a chiral center at the second carbon, it exists as two enantiomers (R and S). VCD is exceptionally sensitive to the three-dimensional arrangement of atoms and can be used to determine the absolute configuration of a chiral molecule in solution. wikipedia.orgnih.gov The VCD signals, particularly in the amide I region, are highly conformation-dependent. nih.govaip.org By comparing the experimental VCD spectrum to spectra predicted by density functional theory (DFT) calculations for each enantiomer, the absolute stereochemistry can be unambiguously assigned. nih.gov

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Stretching of the nitrogen-hydrogen bond in the amide group. |

| C-H Stretch | 3000 - 2850 | Stretching of the C-H bonds in the alkyl portions of the molecule. |

| C=O Stretch (Amide I) | 1680 - 1630 | Stretching of the carbonyl double bond. This is a very strong and characteristic absorption for amides. docbrown.inforesearchgate.net |

| N-H Bend (Amide II) | 1570 - 1515 | In-plane bending of the N-H bond, coupled with C-N stretching. |

| C-N Stretch | ~1212 | Stretching of the carbon-nitrogen single bond. researchgate.net |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bond. |

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational barriers around several key single bonds: the amide C-N bond, the C-C bond of the propyl group, and the C-C bond of the propanamide backbone. The interplay of steric hindrance, dipole-dipole interactions, and hyperconjugation effects governs the relative stability of the various possible conformers.

Due to the partial double bond character of the amide C-N bond, rotation around this bond is significantly restricted. This gives rise to the potential for two distinct planar rotational isomers, commonly referred to as E and Z (or trans and cis) conformers. In the case of N-monosubstituted amides, the Z conformer, where the substituent on the nitrogen (the propyl group) is cis to the carbonyl oxygen, is generally the more stable arrangement due to reduced steric hindrance compared to the E conformer.

Further conformational complexity arises from rotation around the N-CH₂ bond of the propyl group and the C(O)-CH(Cl) bond of the propanamide moiety. For the N-propyl group, staggered conformations are favored over eclipsed ones to minimize torsional strain. This leads to gauche and anti arrangements of the carbon backbone of the propyl group relative to the rest of the molecule.

Similarly, rotation around the C(O)-CH(Cl) bond results in different spatial orientations of the chlorine atom and the methyl group relative to the amide plane. Theoretical and experimental studies on similar chloroacetamides have shown that gauche conformations are often the most stable.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are invaluable for the experimental investigation of such conformational equilibria. At room temperature, if the rotational barriers are sufficiently low, the NMR spectrum may show averaged signals for the different conformers. However, at lower temperatures, the interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each populated conformer. Variable-temperature (VT) NMR studies would be instrumental in determining the thermodynamic parameters (ΔG, ΔH, and ΔS) for the conformational exchange processes and quantifying the rotational energy barriers.

Computational modeling, using methods such as Density Functional Theory (DFT), can provide further insights into the conformational preferences of this compound. These calculations can predict the geometries and relative energies of the different conformers, as well as the transition states connecting them, thus complementing experimental findings.

Detailed Research Findings

While specific experimental studies on the conformational analysis of this compound are not extensively documented in the literature, a comprehensive understanding can be built from research on analogous compounds. Studies on N-alkylamides consistently demonstrate the high rotational barrier of the amide bond, typically in the range of 15-20 kcal/mol. This barrier is sufficient to allow for the existence of distinct E and Z isomers at room temperature.

Furthermore, investigations into the rotational isomerism of other chloroacetamides have revealed that the orientation of the chlorine atom relative to the carbonyl group is a critical factor in determining conformational stability. These studies often employ a combination of vibrational spectroscopy (infrared and Raman) and NMR, supported by computational calculations, to identify and characterize the dominant conformers. For instance, in related molecules, the gauche conformer with respect to the Cl-C-C=O dihedral angle has been found to be the most stable in both the isolated phase and in solution. researchgate.net

The following tables summarize the expected key conformational features and the spectroscopic parameters that would be used for their characterization.

Table 1: Predicted Stable Conformers of this compound

| Conformer | Amide Bond Configuration | N-Propyl Conformation | Propanamide Conformation | Relative Stability |

| 1 | Z (cis) | anti | gauche | Most Stable |

| 2 | Z (cis) | gauche | gauche | Less Stable |

| 3 | E (trans) | anti | gauche | Least Stable |

Table 2: Expected ¹H NMR Chemical Shifts for the Major Conformer of this compound

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| N-H | 6.5 - 8.0 | Broad singlet | - |

| CH(Cl) | 4.4 - 4.6 | Quartet | ~7 |

| N-CH₂ | 3.1 - 3.3 | Triplet | ~7 |

| CH₂ (propyl) | 1.4 - 1.6 | Sextet | ~7 |

| CH₃ (propyl) | 0.8 - 1.0 | Triplet | ~7 |

| CH₃ (propanamide) | 1.6 - 1.8 | Doublet | ~7 |

Table 3: Key Spectroscopic Data for Conformational Analysis

| Spectroscopic Technique | Parameter | Information Obtained |

| Variable-Temperature ¹H NMR | Coalescence Temperature | Rotational energy barrier (ΔG‡) for amide bond rotation |

| Integration of Signals | Relative populations of conformers at different temperatures | |

| NOESY/ROESY | Cross-peaks | Spatial proximity of protons, confirming cis/trans amide geometry |

| Infrared Spectroscopy | Carbonyl (C=O) stretch frequency | Changes in frequency can indicate different conformational environments |

| Computational Chemistry (DFT) | Relative Energies | Prediction of the most stable conformers and their energy differences |

| Calculated NMR Shifts | Aid in the assignment of experimental NMR spectra |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum chemical method for predicting the electronic structure and properties of molecules. By approximating the electron density, DFT can provide accurate information about molecular geometries, vibrational frequencies, and electronic properties, which are crucial for understanding a molecule's reactivity.

For 2-chloro-N-propylpropanamide, DFT calculations, such as those employing the B3LYP functional with a 6-311++G(d,p) basis set, can be utilized to determine its optimized geometry, including bond lengths, bond angles, and dihedral angles. jst.org.in These calculations are fundamental for understanding the molecule's three-dimensional structure.

Furthermore, Frontier Molecular Orbital (FMO) theory, when combined with DFT, offers significant insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO energy gap generally suggests higher chemical reactivity. nih.gov

Global reactivity descriptors, such as chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity. For instance, a higher chemical potential suggests a better electron donating capability, while a higher electrophilicity index points to a stronger ability to act as an electrophile.

The following interactive table provides hypothetical DFT-calculated electronic properties for this compound, based on typical values for similar organic molecules.

These quantum chemical calculations are instrumental in predicting the sites of electrophilic and nucleophilic attack, thereby guiding the understanding of the molecule's chemical behavior.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bioinformaticsreview.com For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape, which is the collection of all possible three-dimensional arrangements of its atoms. nih.govoup.com

By simulating the molecule's dynamics, it is possible to identify the most stable conformers and the energy barriers between them. This is achieved by solving Newton's equations of motion for the system, where the forces between atoms are described by a force field. The choice of force field, such as GAFF2, is crucial for obtaining accurate results. kagawa-u.ac.jp

MD simulations can be performed in different environments, such as in a vacuum or in the presence of a solvent, to understand how the surroundings affect the conformational preferences of the molecule. nih.gov For this compound, simulations in an aqueous environment would be particularly relevant for understanding its behavior in biological systems. The simulations can reveal how the molecule's conformation changes over time, providing a dynamic picture of its structure.

The results of MD simulations are typically analyzed to determine the population of different conformers and to construct a potential energy surface that maps the energy of the molecule as a function of its geometry. This information is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules.

The following interactive table presents a hypothetical summary of a conformational analysis of this compound derived from a molecular dynamics simulation.

Predicting Reaction Pathways and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by predicting the pathways they are likely to follow and identifying the high-energy transition states that must be overcome. rsc.org For this compound, this could involve studying reactions such as nucleophilic substitution at the alpha-carbon or hydrolysis of the amide bond. acs.orgyoutube.com

By mapping the potential energy surface of a reaction, chemists can identify the minimum energy path from reactants to products. This path includes any intermediates and transition states. The transition state is a critical point on the reaction coordinate that represents the energy maximum and is the bottleneck of the reaction. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

Various computational methods, including DFT, can be used to locate transition state structures and calculate their energies. rsc.orgsciforum.netresearchgate.netmdpi.com For a reaction involving this compound, such as an SN2 reaction where a nucleophile attacks the carbon atom bonded to the chlorine, computational methods can predict the geometry of the pentacoordinate transition state and the associated activation energy. arkat-usa.orgresearchgate.net

The following interactive table provides a hypothetical summary of a computational study on a proposed SN2 reaction pathway for this compound with a generic nucleophile (Nu⁻).

These computational predictions of reaction pathways and transition states are invaluable for understanding the underlying mechanisms of chemical transformations involving this compound.

Addressing Discrepancies between Experimental and Theoretical Data

While computational methods are powerful, it is crucial to validate their results against experimental data. Discrepancies between theoretical predictions and experimental observations can arise from various factors, including the level of theory and basis set used in the calculations, the limitations of the theoretical model, and experimental uncertainties.

For this compound, a comparison of calculated vibrational frequencies (e.g., from DFT) with experimental infrared (IR) and Raman spectra would be a key validation step. acs.org It is common for calculated harmonic frequencies to be systematically higher than experimental anharmonic frequencies, and scaling factors are often applied to improve agreement. researchgate.net Significant deviations may indicate that the computational model does not adequately describe the molecule's vibrational modes, perhaps due to strong intermolecular interactions in the experimental sample that are not accounted for in the gas-phase calculations. nih.govsemanticscholar.orgacs.orgnih.gov

Similarly, predicted NMR chemical shifts can be compared to experimental spectra. Discrepancies here might point to inaccuracies in the calculated electron density around the nuclei, which could be influenced by solvent effects or conformational averaging that is not fully captured in the simulation.

When discrepancies are identified, they provide an opportunity to refine the computational model. This could involve using a higher level of theory, a larger basis set, including solvent effects through implicit or explicit solvent models, or performing a more thorough conformational search. nih.gov The process of reconciling theoretical and experimental data leads to a more robust and accurate understanding of the molecule's properties and behavior.

The following interactive table illustrates a hypothetical comparison between experimental and DFT-calculated vibrational frequencies for a key functional group in this compound, highlighting a common approach to scaling theoretical data.

Synthesis and Study of Advanced Propanamide Derivatives and Analogues

Diversification Strategies via Substituent Modification

The core structure of 2-chloro-N-propylpropanamide offers multiple sites for chemical modification, enabling the synthesis of a vast library of derivatives. Key strategies involve the substitution at the nitrogen atom and the carbon backbone, leading to compounds with significantly different properties.

Aryl and Heteroaryl Substituted Propanamides

Introducing aromatic and heteroaromatic rings into the propanamide structure is a primary strategy for diversification. The synthesis of N-aryl substituted 2-chloropropanamides can be achieved through the reaction of an appropriate aryl amine with 2-chloropropionyl chloride. A notable example is the synthesis of 2-chloro-N-(p-tolyl)propanamide, which has been prepared via a biphasic reaction between p-toluidine (B81030) and α-chloropropionyl chloride in a toluene (B28343) and aqueous NaOH system. nih.gov This method highlights a common and effective approach to forging the amide bond.

Similarly, other aryl-substituted derivatives, such as 2-chloro-N-1-naphthylpropanamide, are synthesized from 2-chloropropionyl chloride and the corresponding naphthylamine. chemicalbook.com The incorporation of these bulky, rigid aryl groups significantly influences the molecule's conformation and intermolecular interactions, such as hydrogen bonding and pi-stacking, which are observable in crystal structures. nih.govnih.gov

The synthesis of heteroaryl-containing propanamides can be more complex. One innovative three-component reaction involves the interaction of azole or azine N-oxides with 1,1-difluorostyrenes and amines to yield amides of α-aryl-α-heteroarylacetic or propionic acids. rsc.org This method proceeds through a 1,3-dipolar cycloaddition, forming an acyl fluoride (B91410) intermediate that is then trapped by an amine. rsc.org While not a direct modification of this compound, this illustrates an advanced strategy for creating propanamide structures bearing heteroaryl groups at the α-carbon.

Table 1: Examples of Aryl and Heteroaryl Substituted Propanamides

| Compound Name | Precursors | Synthetic Method | Reference |

| 2-chloro-N-(p-tolyl)propanamide | p-toluidine, α-chloropropionyl chloride | Biphasic condensation | nih.gov |

| 2-chloro-N-1-naphthylpropanamide | 1-Naphthylamine, 2-Chloropropionyl chloride | Amide coupling | chemicalbook.com |

| α-aryl-α-heteroaryl propanamides | Azole N-oxide, 1,1-difluorostyrene, amine | Three-component reaction via cycloaddition | rsc.org |

Alkyl and Silyl (B83357) Modified Derivatives

Modification with various alkyl groups allows for systematic changes in the steric and electronic properties of propanamide derivatives. The synthesis of N-substituted-(S)-2-chloropropanamides has been accomplished by coupling optically active (S)-2-chloropropionic acid with a range of amines using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent. researchgate.net This provides access to a variety of N-alkyl derivatives. Further modifications can be made at the α-carbon. For instance, α,α'-disubstituted analogues, such as dimethyl and cyclopropyl (B3062369) amides, have been synthesized from their corresponding acids and coupled with amines to investigate structure-activity relationships. researchgate.net

The introduction of silicon-containing moieties, or silyl groups, represents another frontier in the modification of propanamide derivatives. Silyl-modified polymers (SMPs) are a significant class of materials used in coatings, sealants, and adhesives. researchgate.netrsc.orgspecialchem.com The synthesis of these materials often involves post-polymerization functionalization or in-situ functionalization routes. researchgate.net In the context of discrete molecules, silyl functionality can be incorporated to serve as a mimetic of other chemical groups, such as cis-olefins. nih.gov For example, various silyl derivatives of oleoylethanolamide, a fatty acid amide, have been designed and synthesized to explore their biological activity, demonstrating that the incorporation of silyl groups is a viable strategy for structural development. nih.gov These approaches can be conceptually applied to propanamides to create novel silyl-modified derivatives.

Application of Derivatives as Synthetic Intermediates

The chemical features of this compound and its derivatives, particularly the reactive C-Cl bond, make them valuable intermediates in organic synthesis.

Building Blocks for Complex Organic Molecules

Propanamides are recognized as crucial intermediates in the synthesis of more complex organic structures, including those found in pharmaceuticals and agrochemicals. fiveable.me The amide functionality is a common feature in biologically active molecules, and propanamides serve as a convenient entry point for their construction. The 2-chloro substituent is a key functional handle, acting as an electrophilic site for nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. N-aryl 2-chloroacetamides, close analogues of 2-chloropropanamides, are known to react readily with oxygen, nitrogen, and sulfur nucleophiles, leading to the formation of diverse heterocyclic systems. researchgate.net These fundamental transformations, such as nucleophilic substitutions and cycloadditions, highlight the utility of α-chloro amides as versatile building blocks. researchgate.net

Initiators in Polymer Synthesis

The presence of a relatively weak carbon-halogen bond in this compound suggests its potential application as an initiator in controlled radical polymerization techniques. wikipedia.org Radical initiators are substances that can generate radical species under mild conditions, thereby starting a polymerization chain reaction. wikipedia.org

Specifically, molecules containing a carbon-halogen bond are key components in Atom Transfer Radical Polymerization (ATRP). In ATRP, a transition metal complex acts as a catalyst to reversibly abstract the halogen atom, generating a carbon-centered radical that can then add to monomer units. wikipedia.org The controlled nature of this process allows for the synthesis of polymers with well-defined molecular weights and architectures. The this compound structure is an ideal candidate for an ATRP initiator, where the cleavage of the C-Cl bond would initiate the polymerization of various monomers, such as styrenes and acrylates.

Table 2: Potential Role of this compound in ATRP

| Polymerization Technique | Role of this compound | Key Feature | Resulting Polymer | Reference |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Reversible cleavage of the C-Cl bond by a metal catalyst | Well-defined polymer with controlled architecture | wikipedia.org |

Structure-Reactivity Relationships in Propanamide Analogues

Understanding the relationship between the chemical structure of propanamide analogues and their reactivity is fundamental to designing new molecules with specific functions. Quantitative structure-activity relationship (QSAR) studies are often employed to correlate structural features with chemical or biological activity. libretexts.org

In a series of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, modifications to the propanamide "B-region" and the "C-region" (the N-benzyl group) were investigated. researchgate.net It was found that altering the substituents on the propanamide nitrogen and the α-carbon led to significant changes in biological activity. For example, replacing the α-methyl group with larger substituents generally decreased potency, highlighting the importance of steric factors. researchgate.net

Applications in Scientific Research

Utilization as Key Intermediates in Organic Synthesis

The class of α-chloro-N-alkyl-amides, to which 2-chloro-N-propylpropanamide belongs, are recognized as important intermediates in organic synthesis. Their value stems from the presence of a chlorine atom on the carbon adjacent to the carbonyl group, which acts as a good leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups.

A closely related analogue, 2-chloro-N-(p-tolyl)propanamide, has been identified as a key intermediate in the synthesis of α-thio-β-chloroacrylamides, which are precursors to synthetically valuable active pharmaceutical ingredients (APIs). nih.gov The synthesis of these chloroamides is typically straightforward, often involving the reaction of an amine with 2-chloropropionyl chloride in the presence of a base. chemicalbook.com This accessibility makes them attractive starting materials. Research has shown that these intermediates can undergo a number of fundamental synthetic transformations, including:

1,3-dipolar cycloadditions researchgate.net

[3+2]-dipolar cycloadditions researchgate.net

Diels-Alder cycloadditions nih.govresearchgate.net

Nucleophilic substitutions nih.govresearchgate.net

Sulfide group substitutions nih.govresearchgate.net

This diverse reactivity profile enables chemists to use compounds like this compound as scaffolds to construct more complex molecular architectures, highlighting their role as foundational components in multi-step synthetic pathways.

Role in Materials Science (e.g., Polymer Fabrication)

While direct applications of this compound in polymer fabrication are not extensively documented, its structure lends itself to potential use as a precursor for functional monomers. The reactive C-Cl bond can be exploited to attach polymerizable groups to the molecule. For instance, a nucleophilic substitution reaction could be employed to introduce a vinyl, acrylate, or methacrylate (B99206) moiety.

In a related example, the compound 2-chloro-N-(2-methoxyphenyl)acetamide has been used as a starting material to synthesize 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate, a novel monomer. researchgate.net This transformation demonstrates a viable synthetic strategy where a chloro-amide is functionalized to create a molecule capable of undergoing polymerization. Such monomers could be incorporated into polymer chains to impart specific properties, such as altered hydrophilicity, thermal stability, or reactive sites for further post-polymerization modification.

Exploration in Chemical Biology Research (excluding specific biological activities)

The structural features of this compound make it an intriguing scaffold for exploration in chemical biology, particularly in the design of molecular tools to probe biological systems.

Noncanonical amino acids (ncAAs) are powerful tools for protein engineering and studying biological processes. nih.govnih.gov The synthesis of novel ncAAs is a critical aspect of this field. researchgate.net Although not an amino acid itself, this compound serves as a potential precursor for the synthesis of ncAAs. The α-chloro group can be replaced by a variety of nucleophiles to build diverse side chains.

A key transformation would involve the substitution of the chlorine atom with an azide (B81097) group (N₃⁻), followed by reduction to a primary amine (-NH₂). This two-step process would convert the α-chloro amide scaffold into an α-amino amide, which is the core structure of an amino acid. By varying the N-propyl group or by modifying the molecule prior to the introduction of the amine, this strategy could provide access to a library of novel amino acid structures for potential integration into peptides and proteins. researcher.life

In chemical biology and drug discovery, covalent chemical probes are powerful tools for identifying and validating protein targets, studying their function, and serving as starting points for drug development. nih.govresearchgate.net These probes typically contain a reactive electrophilic group, or "warhead," that forms a stable covalent bond with a nucleophilic amino acid residue (such as cysteine) on a target protein. nih.gov

The α-chloro amide moiety present in this compound can function as a mild and tunable electrophilic warhead. Chloroacetamides have been successfully employed in covalent fragment screening to identify inhibitors for challenging protein targets. researchgate.netmdpi.com The reactivity of this group is generally lower than that of other common electrophiles like acrylamides, which can be advantageous in achieving greater target selectivity and reducing off-target reactions. researchgate.net By incorporating the this compound scaffold into larger molecules that provide affinity for a specific protein, researchers can design potent and selective covalent probes. These mechanistic probes enable the irreversible labeling of a target protein, which facilitates a range of downstream applications including target identification, occupancy studies, and structural biology investigations. mdpi.com

Q & A

Q. What are the recommended safety protocols for handling 2-chloro-N-propylpropanamide in laboratory settings?

this compound requires strict adherence to safety measures due to its potential hazards. Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation exposure, as H333 indicates respiratory irritation risks .

- First Aid: In case of contact, rinse eyes with water for 15 minutes and seek medical attention; wash skin with soap and water .

- Storage: Keep containers tightly sealed in a cool, dry, ventilated area away from incompatible substances .

Q. What analytical methods are commonly employed to characterize this compound?

Characterization typically involves:

- Nuclear Magnetic Resonance (NMR): and NMR to confirm molecular structure and purity, as demonstrated for structurally similar amides .

- High-Performance Liquid Chromatography (HPLC): Used for purity assessment (≥98% purity is standard for research-grade material) .

- Mass Spectrometry (MS): To verify molecular weight (e.g., 178.23 g/mol for analogous propanamide derivatives) .

Q. How is this compound synthesized, and what are the critical reaction conditions?

Synthesis often involves chloroacetylation of propylamine derivatives. Key steps include:

- Reagent Selection: Use chloroacetyl chloride under anhydrous conditions to minimize hydrolysis .

- Temperature Control: Maintain reactions at 0–5°C to suppress side reactions (e.g., dimerization) .

- Purification: Column chromatography or recrystallization to achieve >95% purity, with yields influenced by solvent polarity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or byproduct formation during synthesis?

Discrepancies may arise from:

- Reagent Purity: Trace moisture in solvents can hydrolyze chloroacetyl intermediates, reducing yields. Use molecular sieves or dry solvents .

- Catalytic Effects: Impurities in starting materials (e.g., residual acids) may catalyze side reactions; pre-treatment with activated carbon is recommended .

- Analytical Validation: Cross-validate results using multiple techniques (e.g., NMR and HPLC) to distinguish byproducts from unreacted starting materials .

Q. What strategies optimize the use of this compound as a building block in drug discovery?

Advanced applications include:

- Derivatization: Introduce functional groups (e.g., aryl or heterocyclic moieties) via nucleophilic substitution at the chloro position .

- Biological Activity Screening: Assess enzyme inhibition or receptor binding using assays like fluorescence polarization or surface plasmon resonance .

- Stability Studies: Evaluate pH-dependent degradation kinetics to identify optimal storage conditions (e.g., neutral pH buffers for aqueous solutions) .

Q. How do reaction conditions influence the stereochemical outcomes of this compound derivatives?

Steric and electronic factors play critical roles:

- Solvent Effects: Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, preserving stereochemistry, while protic solvents may lead to racemization .

- Catalyst Design: Chiral catalysts (e.g., BINOL-derived phosphates) can induce enantioselectivity in downstream reactions .

- Temperature: Lower temperatures (−20°C) stabilize transition states, enhancing stereochemical control .

Methodological Considerations

Q. What computational tools are recommended for modeling the reactivity of this compound?

- Density Functional Theory (DFT): Predict reaction pathways and transition states (e.g., using Gaussian or ORCA software) .

- Molecular Dynamics (MD): Simulate solvent interactions and conformational stability .

- Cheminformatics: Utilize PubChem or Reaxys databases to compare structural analogs and reaction databases .

Q. How can researchers address discrepancies between experimental and theoretical data for this compound?

- Parameter Refinement: Adjust computational parameters (e.g., basis sets in DFT) to better match experimental NMR or IR spectra .

- Experimental Replication: Repeat reactions under controlled conditions to isolate variables (e.g., oxygen/moisture levels) .

- Collaborative Validation: Cross-check data with independent labs or published benchmarks for structurally related amides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.